Cas no 166239-82-3 (1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)-)

1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- structure
166239-82-3 structure
Produktname:1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)-
CAS-Nr.:166239-82-3
MF:C13H14O5
MW:250.247264385223
CID:5102539

1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)-
    • Inchi: 1S/C13H14O5/c14-13-9-5-15-12(8(9)4-16-13)7-1-2-10-11(3-7)18-6-17-10/h1-3,8-9,12-14H,4-6H2/t8-,9-,12+,13-/m0/s1
    • InChI-Schlüssel: DRUQKRWRXOUEGS-NGERZBJRSA-N
    • Lächelt: O1C[C@]2([H])[C@@H](C3=CC=C4OCOC4=C3)OC[C@]2([H])[C@H]1O

1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1R:Amberlyst 15, S:H2O, S:MeCN, 5 h, 70°C
Referenz
Samin-derived flavonolignans, a new series of antidiabetic agents having dual inhibition against α-glucosidase and free radicals
By Worawalai, Wisuttaya and Phuwapraisirisan, Preecha, Natural Product Research, 2020, 34(22), 3169-3175

Synthetic Routes 2

Reaktionsbedingungen
1.1R:HCl
Referenz
Oxygen insertion in Sesamum indicum furanofuran lignans. Diastereoselective syntheses of enzyme substrate analogs
By Marchand, Patrice A. et al, Canadian Journal of Chemistry, 1997, 75(6), 840-849

Synthetic Routes 3

Reaktionsbedingungen
1.1C:Amberlyst 15, S:H2O, S:MeCN, 8 h, 70°C
Referenz
Synthesis of furofuran lignans as antidiabetic agents simultaneously achieved by inhibiting α-glucosidase and free radical
By Worawalai, Wisuttaya et al, Archives of Pharmacal Research, 2016, 39(10), 1370-1381

Synthetic Routes 4

Reaktionsbedingungen
1.1
2.1R:NaBH4
3.1R:AlH(Bu-i)2
4.1
5.1
6.1
7.1R:NaIO4
8.1C:4-DMAP, S:CH2Cl2
9.1R:MgCl2, R:H2O, S:AcNMe2
10.1R:MoO(O2)2, R:(Me3Si)2NH •Li
11.1R:NaBH4
12.1R:NaIO4
13.1R:NaBH4
14.1R:BuLi, R:p-Tosyl chloride
15.1R:H2, C:Pd(OH)2
16.1R:Et3N, R:MeSO2Cl
17.1R:NaI, S:EtC(=O)Me
18.1R:MeOH, R:Zn
19.1
20.1
Show MoreShow Less
Referenz
Enantio-controlled route to the furofuran lignans: the total synthesis of (-)-sesamolin, (-)-sesamin, and (-)-acuminatolide
By Takano, Seiichi et al, Journal of the Chemical Society, 1988, (3), 189-91

Synthetic Routes 5

Reaktionsbedingungen
1.1C:[Pd2(dba)3] •CHCl3, C:244261-66-3, S:Dioxane, 18 h, 20°C
2.1R:Bu3SnH, C:AIBN, S:PhMe, rt; 20 min, 80°C; 80°C → rt
2.2S:CCl4, 20 min, rt
2.3R:LiAlH4, S:THF, 0°C; 75 min, rt
2.4R:NH4Cl, S:H2O, 0°C
2.5R:Me-morpholineoxide, C:19718-36-6, S:H2O, S:t-BuOH, S:THF, 40 h, 35°C
2.6R:Na2SO3, S:H2O, 1 h, rt
2.7R:NaIO4, S:H2O, S:Me2CO, 1 h, rt
2.8R:NaCl, S:H2O, rt
2.9R:DBU, S:PhMe, 3 h, rt
Referenz
Enantioselective total synthesis of furofuran lignans via Pd-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates with 2-nitroacrylates
By Zhao, Can et al, Chemical Communications (Cambridge, 2020, 56(82), 12431-12434

Synthetic Routes 6

Reaktionsbedingungen
1.1R:Et3N, C:4-DMAP, S:CH2Cl2
1.1S:PhMe
2.1R:TMEDA, R:BuLi, S:EtCH2Et
2.2R:Se, S:THF
3.1R:Br2, S:Et2O, S:CCl4
3.2R:AgO3SCF3, S:THF
3.3
3.4
3.5R:s-Collidine
3.6R:Citric acid, S:H2O
4.1R:Ph3SnH, C:AIBN, S:PhMe
5.1R:OsO4, C:Me-morpholineoxide, S:t-BuOH, S:Me2CO
5.2R:NaIO4, S:H2O, S:THF
5.3R:NaOMe, S:MeOH
6.1R:Bu4N+ •F-, S:THF
Referenz
Chiral Diselenides in the Total Synthesis of (+)-Samin
By Wirth, Thomas et al, Journal of Organic Chemistry, 1996, 61(8), 2686-9

Synthetic Routes 7

Reaktionsbedingungen
1.1R:H2SO4, R:H2O2, S:H2O, 30 min, 60°C
Referenz
Formation of Samin Diastereomers by Acid-Catalyzed Transformation of Sesamolin with Hydrogen Peroxide
By Tsai, Hsin-Ya et al, Journal of Agricultural and Food Chemistry, 2020, 68(23), 6430-6438

1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Raw materials

1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Preparation Products

1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Verwandte Literatur

Empfohlene Lieferanten
Hebei Ganmiao New material Technology Co., LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hebei Ganmiao New material Technology Co., LTD
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Xinsi New Materials Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Minglong (Xianning) Medicine Co., Ltd.